

comparing brominated flame retardants with halogen-free alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,3',5,5'-Tetrabromo-1,1'-biphenyl*

Cat. No.: *B1361229*

[Get Quote](#)

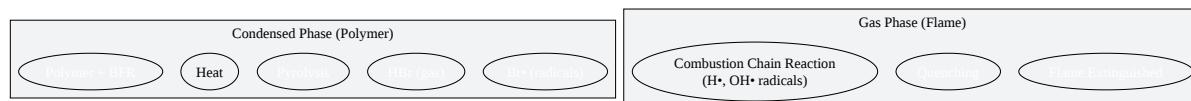
A Comparative Guide: Brominated vs. Halogen-Free Flame Retardants

For Researchers, Scientists, and Drug Development Professionals

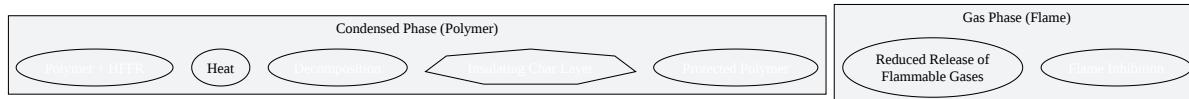
This guide provides an objective comparison of brominated flame retardants (BFRs) and halogen-free flame retardants (HFFRs), supported by experimental data. The information is intended to assist researchers and scientists in making informed decisions for material selection and development.

Introduction

Flame retardants are essential chemical additives used in a wide range of polymeric materials to inhibit, suppress, or delay the production of flames, thereby enhancing fire safety.^[1] For decades, brominated flame retardants (BFRs) have been the industry standard due to their high efficiency and cost-effectiveness.^[1] However, increasing concerns over their environmental persistence, bioaccumulation, and potential health risks have spurred the development and adoption of halogen-free flame retardants (HFFRs).^{[1][2]} This guide presents a detailed comparison of these two classes of flame retardants, focusing on their mechanisms of action, performance metrics, and environmental and health impacts.


Mechanisms of Action

The primary distinction between BFRs and many HFFRs lies in the phase in which they interrupt the combustion cycle.


Brominated Flame Retardants (BFRs) predominantly act in the gas phase.^[1] Upon heating, they release bromine radicals that interfere with the high-energy hydrogen and hydroxyl radicals in the flame, effectively quenching the combustion chain reaction.^{[1][3]}

Halogen-Free Flame Retardants (HFFRs), on the other hand, typically function in the condensed phase (the solid material itself).^[1] Common HFFR mechanisms include:

- Char Formation: Phosphorus and nitrogen-based HFFRs promote the formation of a stable, insulating char layer on the material's surface. This char acts as a barrier, limiting the release of flammable volatiles and hindering heat transfer to the underlying polymer.^[3]
- Cooling Effect: Inorganic HFFRs, such as aluminum hydroxide and magnesium hydroxide, undergo endothermic decomposition, releasing water vapor. This process cools the material and dilutes the flammable gases in the surrounding atmosphere.
- Dilution: Some HFFRs release non-combustible gases that dilute the oxygen concentration around the flame, thus inhibiting combustion.

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Performance Comparison: Experimental Data

The fire safety performance of flame retardants is evaluated using various standardized tests. Below is a summary of comparative data for BFRs and HFFRs in different polymer matrices.

Flammability and Fire Growth

Table 1: UL 94 and Limiting Oxygen Index (LOI) Data

Polymer Matrix	Flame Retardant System	Loading (%)	UL 94 Rating (3.2 mm)	LOI (%)
Polypropylene (PP)	None	0	Not Rated	18
Decabromodiphenyl ether (DecaBDE)/Sb ₂ O ₃	20	V-0	28	
Ammonium Polyphosphate (APP)	25	V-0	29	
Polybutylene Terephthalate (PBT) + 30% Glass Fiber	None	0	HB	21
Brominated Polystyrene (BPS)	15	V-0	32	
Aluminum Diethylphosphinate (AIPi)	15	V-0	31	

Data compiled from publicly available material datasheets and research articles.[\[2\]](#)[\[4\]](#)

Table 2: Cone Calorimeter Data (Irradiance: 50 kW/m²)

Polymer Matrix	Flame Retardant System	Loading (%)	Peak Heat Release Rate (pHRR) (kW/m ²)	Total Heat Released (THR) (MJ/m ²)	Time to Ignition (TTI) (s)
Polypropylene (PP)	None	0	1700	120	35
DecaBDE/Sb ₂ O ₃	20	450	80	45	
Intumescent (APP/PER/MEL)	25	300	75	50	
PBT + 30% Glass Fiber	None	0	1100	100	25
Brominated Polystyrene (BPS)	15	350	70	30	
Aluminum Diethylphosphinate (AlPi)	15	400	75	35	

Data compiled from publicly available material datasheets and research articles.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials.

Table 3: Thermogravimetric Analysis (TGA) Data (in Nitrogen Atmosphere)

Polymer Matrix	Flame Retardant System	Loading (%)	Onset of Decomposition (Td5%) (°C)	Temperature at Max. Decomposition Rate (°C)	Char Yield at 700°C (%)
Polypropylene (PP)	None	0	380	420	<1
DecaBDE/Sb ₂ O ₃	20	350	400	5	
Ammonium Polyphosphat e (APP)	25	320	380, 450 (two stages)	25	
Low-Density Polyethylene (LDPE)	None	0	419-448	-	-
Halogen-Free (Triazine derivative/AP P)	35	330-422	Increased	10-14	

Data compiled from publicly available material datasheets and research articles.[\[7\]](#)[\[8\]](#)

Mechanical Properties

The addition of flame retardants can impact the mechanical properties of the base polymer.

Table 4: Mechanical Properties Data

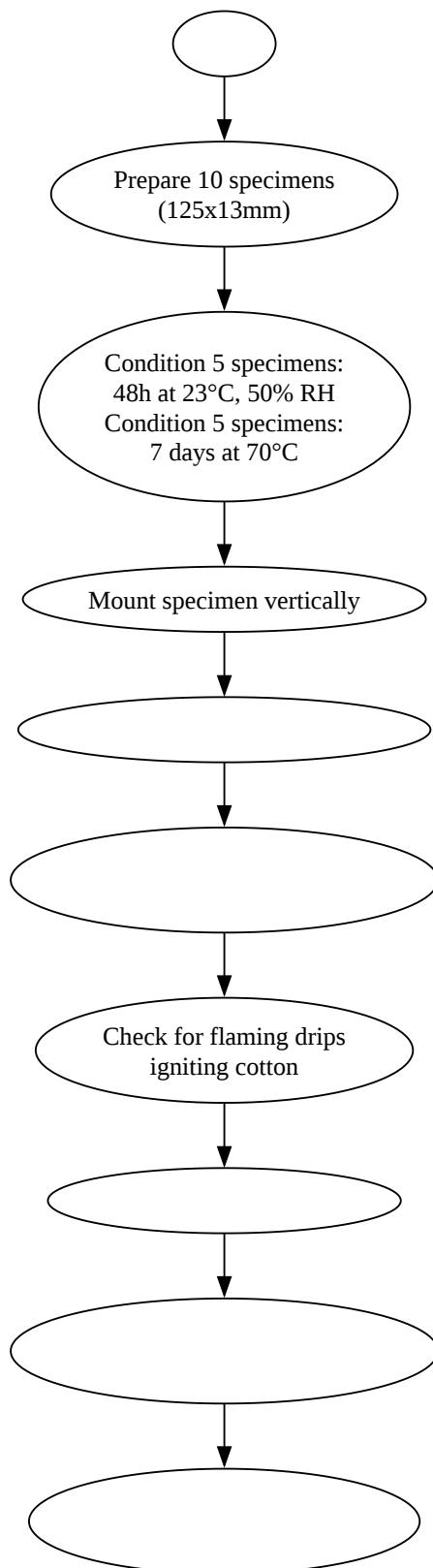
Polymer Matrix	Flame Retardant System	Loading (%)	Tensile Strength (MPa)	Notched Izod Impact Strength (J/m)
Polypropylene (PP)	None	0	35	40
Decabromodiphenyl ether (DBDPE)/Sb ₂ O ₃	20	28	30	
Intumescent (PNP1D)	25	30	35	
EVA	None	0	-	-
Magnesium Hydroxide (MH)	60	11.4	-	

Data compiled from publicly available material datasheets and research articles.[\[4\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Environmental & Health Impacts

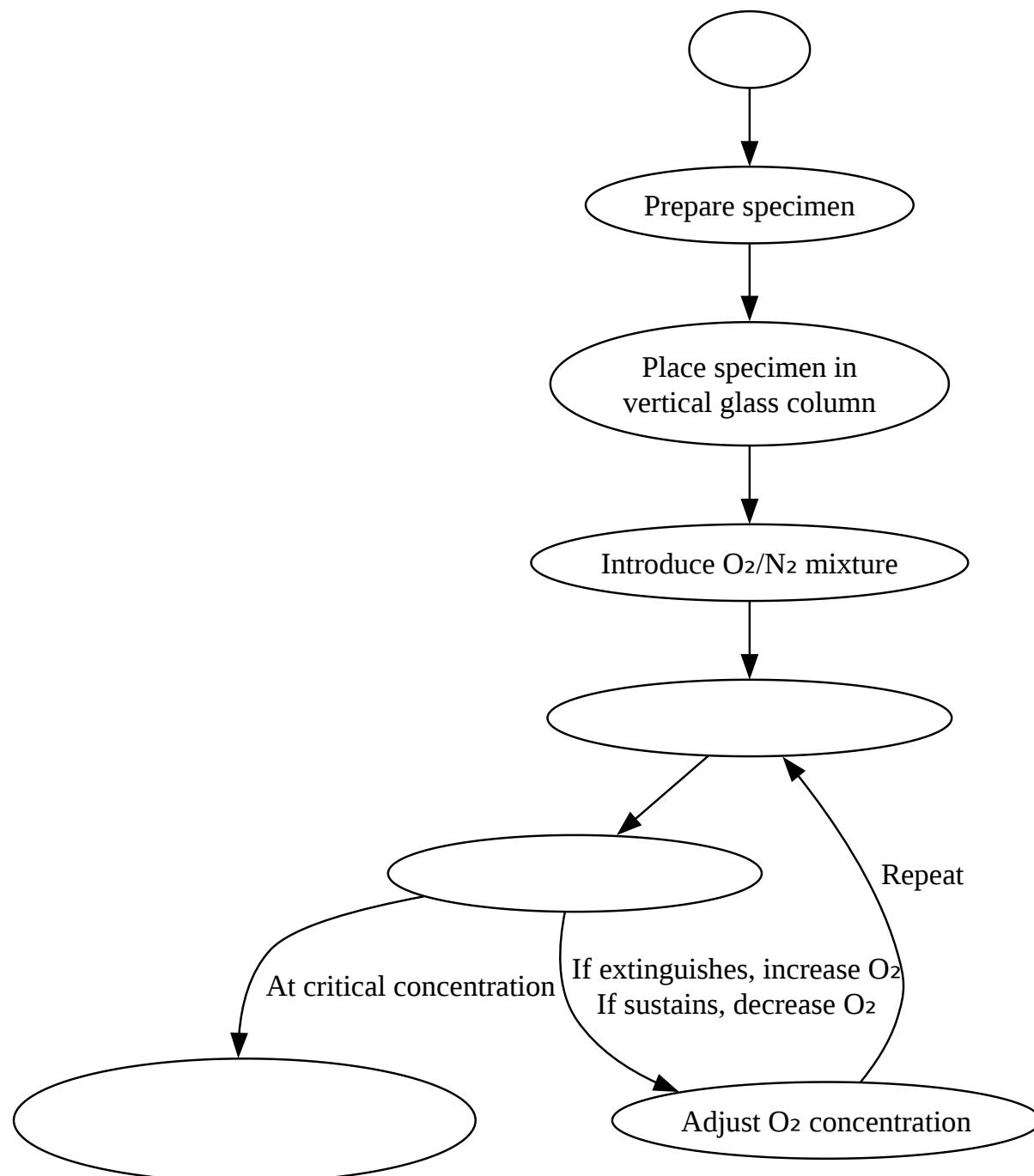
Brominated Flame Retardants (BFRs):

- Persistence and Bioaccumulation: Many BFRs are persistent organic pollutants (POPs) that can accumulate in the environment and the food chain.[\[12\]](#)
- Toxicity: Concerns exist about their potential for endocrine disruption, immunotoxicity, and neurotoxicity.[\[13\]](#)[\[14\]](#)
- Combustion Byproducts: During combustion, BFRs can form toxic dioxins and furans.[\[12\]](#)


Halogen-Free Flame Retardants (HFFRs):

- Reduced Environmental Impact: HFFRs are generally less persistent and have a lower potential for bioaccumulation.[\[12\]](#)
- Lower Toxicity: They are considered to have a more favorable toxicological profile.

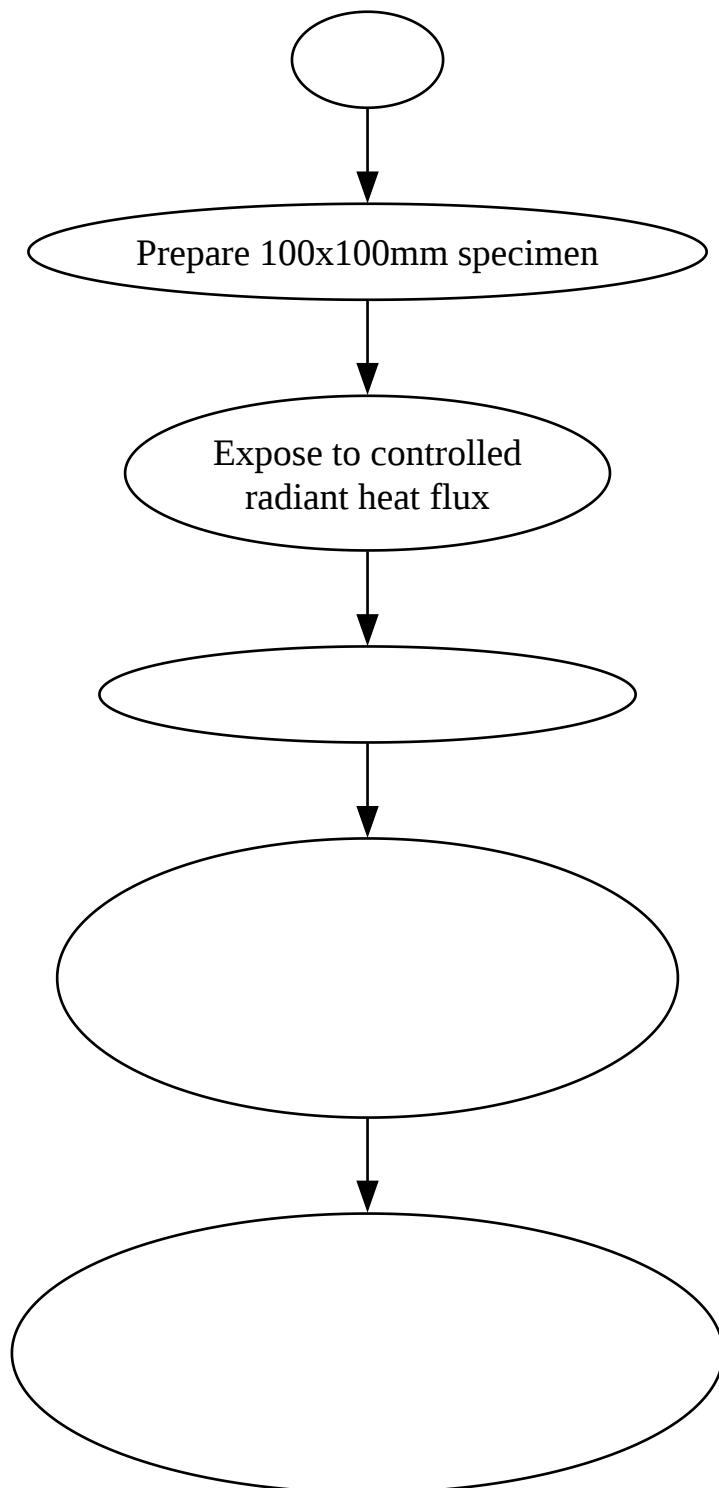
- Smoke and Toxicity: HFFR systems, particularly those that promote char formation, can lead to reduced smoke and toxic gas production during a fire.[1]


Experimental Protocols

UL 94 Vertical Burning Test

[Click to download full resolution via product page](#)

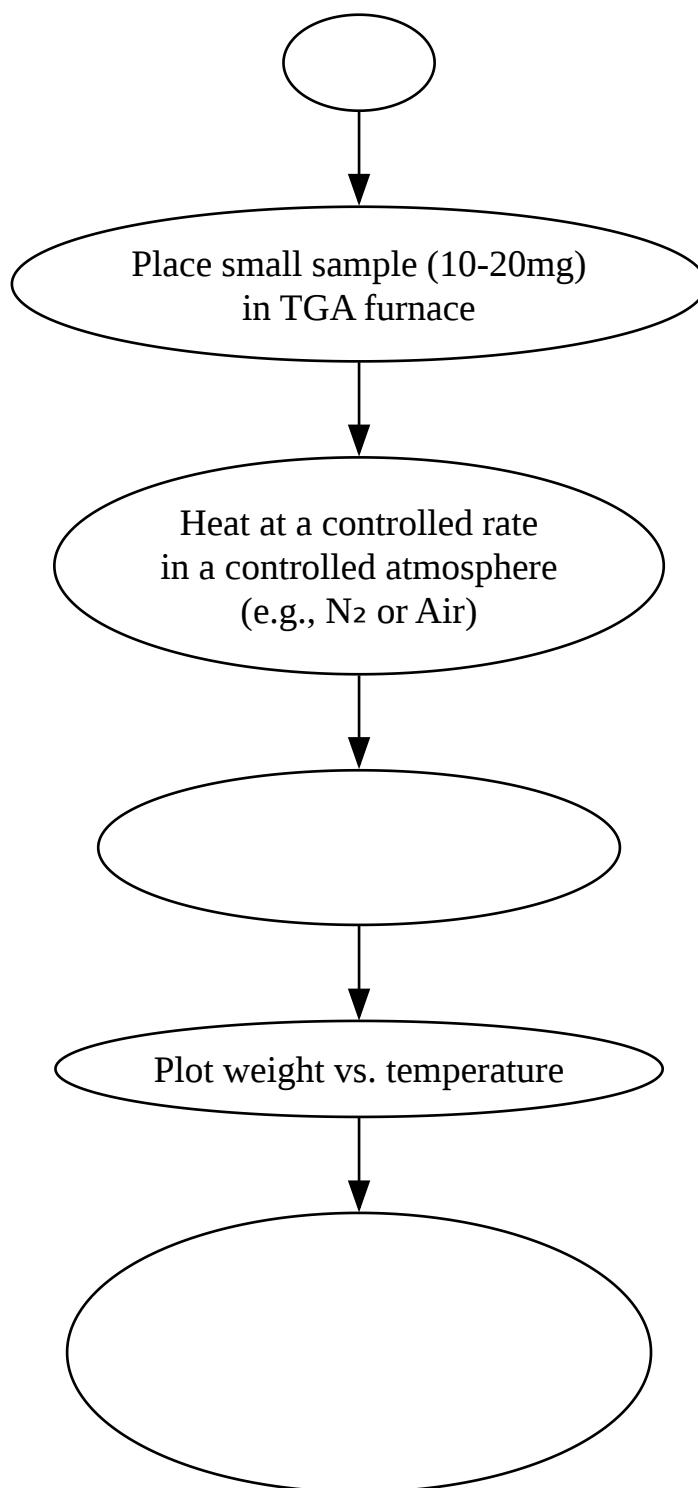
This test evaluates the self-extinguishing properties of a material.[12][15] A vertically mounted specimen is subjected to a flame for 10 seconds.[12] The duration of flaming and glowing after the flame is removed is recorded.[15] The flame is then reapplied for another 10 seconds, and the burning characteristics are again recorded.[12] Materials are classified as V-0, V-1, or V-2 based on the burning time, dripping of flaming particles, and whether the specimen burns up to the holding clamp.[12]


Limiting Oxygen Index (LOI) - ASTM D2863

[Click to download full resolution via product page](#)

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the combustion of a material.[16][17] A small specimen is placed in a vertical glass column, and a mixture of oxygen and nitrogen is flowed upwards through the

column.[16] The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is just extinguished.[16] A higher LOI value indicates better flame retardancy.[16]


Cone Calorimeter - ISO 5660

[Click to download full resolution via product page](#)

This test measures various fire-related properties of a material under a controlled heat flux.[18][19][20] A 100x100 mm specimen is exposed to a conical radiant heater.[18][19] Upon ignition by a spark, the oxygen consumption in the exhaust stream is measured to calculate the heat release rate (HRR).[18][20] Other parameters measured include time to ignition, mass loss rate, and smoke production.[18][19]

Thermogravimetric Analysis (TGA) - ASTM E1131

[Click to download full resolution via product page](#)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[21][22][23] A small sample is heated at a constant rate, and its weight is

continuously monitored.[21][22] The resulting data provides information on the thermal stability of the material, including the onset of decomposition and the formation of char.[7][23]

Conclusion

The choice between brominated and halogen-free flame retardants involves a trade-off between fire safety performance, cost, and environmental and health impacts. While BFRs have historically offered high efficiency, the development of advanced HFFR systems has led to comparable fire safety performance with a significantly improved environmental and toxicological profile. As regulations become more stringent and the demand for sustainable materials grows, HFFRs are poised to become the preferred choice in a wide range of applications. This guide provides a foundational understanding to aid in the selection of the most appropriate flame retardant technology for specific research and development needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. additivebz.com [additivebz.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. Flame Retardant Properties and Mechanical Properties of Polypropylene with Halogen and Halogen-Free Flame Retardant Sys... [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]

- 11. Mechanical Properties of Polypropylene-Based Flame Retardant Composites by Surface Modification of Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UL94 V-0, V-1, & V-2 Flammability Standard | [rtpcompany.com]
- 13. researchgate.net [researchgate.net]
- 14. store.astm.org [store.astm.org]
- 15. boedeker.com [boedeker.com]
- 16. kiyorndl.com [kiyorndl.com]
- 17. eurolab.net [eurolab.net]
- 18. Fire testing according to ISO 5660-1 | RISE [ri.se]
- 19. Measuring heat release and smoke production with cone calorimeter ISO 5660 - Eurofins Scientific [eurofins.fi]
- 20. multimedia.3m.com [multimedia.3m.com]
- 21. infinitalab.com [infinitalab.com]
- 22. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 23. cmclaboratories.com [cmclaboratories.com]
- To cite this document: BenchChem. [comparing brominated flame retardants with halogen-free alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361229#comparing-brominated-flame-retardants-with-halogen-free-alternatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com